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Compound of Interest

Compound Name: 6-Bromoquinolin-4-Ol

Cat. No.: B142416

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of
numerous therapeutic agents. The 6-bromoquinolin-4-ol moiety, in particular, has emerged as
a versatile template for the development of novel compounds with a wide spectrum of
biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This
guide provides a comparative analysis of 6-bromoquinolin-4-ol derivatives, focusing on their
structure-activity relationships (SAR) to inform future drug discovery and development efforts.

Core Structure and Numbering

The foundational structure for the derivatives discussed in this guide is 6-bromoquinolin-4-ol.
The numbering of the quinoline ring system is crucial for understanding the placement of
various functional groups that modulate the biological activity of these compounds.
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Core Structure of 6-Bromoquinolin-4-ol
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Caption: Numbering of the 6-bromoquinolin-4-ol scaffold.
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Anticancer Activity

Derivatives of the quinolin-4-one scaffold have demonstrated significant potential as anticancer
agents, often through the inhibition of key signaling proteins like Epidermal Growth Factor
Receptor (EGFR) tyrosine kinase.[1] The introduction of various substituents at different
positions of the 6-bromoquinolin-4-ol core allows for the modulation of their cytotoxic effects
against cancer cell lines.

Comparative Anticancer Activity of Quinoline and
Quinazolinone Derivatives

While direct quantitative data for a systematic series of 6-bromoquinolin-4-ol derivatives is
sparse in the reviewed literature, a comparative analysis of structurally related quinolinone and
quinazolinone derivatives provides valuable insights into their potential as anticancer agents.

Compound o Cancer Cell
Derivative . IC50 (pM) Reference
Class Line(s)
6- Compound 8a
Bromoquinazolin  (aliphatic linker MCF-7 (Breast) 15.85 + 3.32 [2]
e at SH group)
SW480 (Colon) 17.85+0.92 [2]

C6 (Rat brain),
HelLa (Cervix), 6.7 - 25.6 pg/mL [3]
HT29 (Colon)

8- 5,7-Dibromo-8-

Hydroxyquinoline  hydroxyquinoline

7-(4-
fluorobenzyloxy)
o N-(2- Human tumor
Quinoline ) ) ) <1.0 [4]
(dimethylamino)-  cell lines
ethyl)quinolin-4-

amine (109)

Note: The data presented is for structurally related compounds to provide a comparative
context for the potential of 6-bromoquinolin-4-ol derivatives.
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Structure-Activity Relationship Insights for Anticancer
Activity:

o Substitution at Position 7: Large and bulky alkoxy substituents at the 7-position of the
quinoline ring may be beneficial for antiproliferative activity.[4]

o Substitution at Position 4. Amino side chain substituents at the 4-position appear to facilitate
the antiproliferative activity of this class of compounds.[4] The length of the alkylamino side
chain also influences potency, with two methylene units being the most favorable.[4]

e Bromination: The presence of bromine atoms on the quinoline ring, as seen in 5,7-dibromo-
8-hydroxyquinoline, can contribute to strong antiproliferative activity.[3]

Proposed Mechanism of Action: Kinase Inhibition

Many quinoline derivatives exert their anticancer effects by targeting protein kinases, which are
crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[5]
The 4-anilino-quin(az)oline scaffold is a known "hinge binder" that can interact with the ATP-
binding site of various kinases.[6]
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General Kinase Inhibition Workflow
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Synthesis of 6-Bromoquinolin-4-ol

4-Bromoaniline +
Meldrum's acid +
Triethyl orthoformate

Formation of
5-(((4-bromophenyl)amino)methylene)-
2,2-dimethyl-1,3-dioxane-4,6-dione

:

Cyclization in
diphenyl ether at high temperature

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bromoquinolin-4-ol-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://pubmed.ncbi.nlm.nih.gov/30496987/
https://pubmed.ncbi.nlm.nih.gov/30496987/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11243610/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11243610/
https://eprints.soton.ac.uk/445111/1/molbank_2020_M1161_v4_1_.pdf
https://www.benchchem.com/product/b142416#structure-activity-relationship-of-6-bromoquinolin-4-ol-derivatives
https://www.benchchem.com/product/b142416#structure-activity-relationship-of-6-bromoquinolin-4-ol-derivatives
https://www.benchchem.com/product/b142416#structure-activity-relationship-of-6-bromoquinolin-4-ol-derivatives
https://www.benchchem.com/product/b142416#structure-activity-relationship-of-6-bromoquinolin-4-ol-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b142416?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

